FGFR1 inhibitor-9

FGFR1 inhibition Kinase assay Biochemical potency

Researchers requiring an ATP-competitive FGFR1 inhibitor for kinase assay development or structural biology face a gap in well-characterized tool compounds. FGFR1 inhibitor-9 (C₂₇H₂₀ClNO₅, MW 473.9) addresses this with a biochemical IC₅₀ of 0.85 nM against FGFR1. - Enables unambiguous identification via SMILES for HPLC/LC-MS reference standard development. - Suitable for SPR binding studies and X-ray crystallography of the FGFR1 kinase domain. - Supports preliminary cell viability testing in FGFR1-amplified models. Note that cellular selectivity data is not publicly available; orthogonal target engagement validation is advised.

Molecular Formula C27H20ClNO5
Molecular Weight 473.9 g/mol
Cat. No. B12385031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-9
Molecular FormulaC27H20ClNO5
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC
InChIInChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+
InChIKeyDDIOTXWMFDPYMC-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR1 Inhibitor-9: Compound Overview


FGFR1 inhibitor-9 (also referred to as Compound 7 or Compound 9) is a synthetic small-molecule inhibitor targeting the fibroblast growth factor receptor 1 (FGFR1) kinase domain. It functions as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of FGFR1 . The compound exhibits a biochemical IC₅₀ of 0.85 nM against FGFR1 and has demonstrated anticancer activity in research models . Its molecular formula is C₂₇H₂₀ClNO₅ with a molecular weight of 473.9 g/mol .

FGFR1 kinase pathway inhibition studies
ATP-competitive binding assay compatible
Recombinant enzyme screening context

Limitations of Substituting FGFR1 Inhibitor-9


Inhibitors within the FGFR class exhibit substantial variation in selectivity profiles, off-target liabilities, and potency across the FGFR1-4 isoforms. Compounds such as AZD4547, PD173074, and BGJ398 (infigratinib) possess distinct polypharmacology and differing degrees of FGFR1 specificity that preclude simple interchangeability . The absence of publicly disclosed selectivity profiling data for FGFR1 inhibitor-9 constitutes a critical knowledge gap; therefore, substitution with a more broadly characterized analog may introduce unanticipated off-target kinase inhibition, confounding experimental interpretation and undermining data reproducibility. Researchers must consider that biochemical potency (IC₅₀) alone does not predict cellular or in vivo target engagement fidelity.

Selectivity profile gap Undisclosed FGFR isoform selectivity data may lead to unanticipated off-target kinase effects.
Polypharmacology mismatch Pan-FGFR inhibitors (e.g., AZD4547 class) may shift target engagement outside FGFR1.
Cellular fidelity risk Biochemical IC₅₀ alone may not reflect cellular target engagement; confirm by orthogonal assays.

FGFR1 Inhibitor-9: Key Evidence


Biochemical Inhibition of FGFR1 Kinase

FGFR1 inhibitor-9 demonstrates a biochemical IC₅₀ of 0.85 nM against human FGFR1 in an in vitro enzymatic assay measuring inhibition of substrate phosphorylation . This represents high target affinity within the ATP-binding pocket .

FGFR1 Biochemical IC₅₀
Data to verify
0.85 nM
Supports FGFR1 target engagement study
Recombinant enzyme assay; cross-study selectivity not reported.
FGFR1 inhibition Kinase assay Biochemical potency ATP-competitive

Molecular Identity and Physicochemical Profile

The compound is defined by the molecular formula C₂₇H₂₀ClNO₅ and a molecular weight of 473.9 g/mol . The SMILES string O=C1C(Cl)=C(NC2=CC=C(C(/C=C/C3=CC=C(OC)C(OC)=C3)=O)C=C2)C(C4=C1C=CC=C4)=O confirms its unique chemical structure .

Molecular Identity
Specification review
C₂₇H₂₀ClNO₅ · 473.9 g/mol
Enables procurement and lot verification
Purity >98% per vendor QC (HPLC, NMR, MS).
Chemical structure Physicochemical properties Molecular weight Formula

FGFR1 Inhibitor-9 Research Applications


Biochemical and Biophysical Binding Studies

The sub-nanomolar biochemical IC₅₀ of 0.85 nM makes FGFR1 inhibitor-9 a suitable tool compound for in vitro kinase assays, surface plasmon resonance (SPR) binding studies, and X-ray crystallography aimed at elucidating the structural basis of ATP-competitive inhibition of the FGFR1 kinase domain.

Cell-Based Screening in FGFR1 Cancer Models

Given its reported anticancer activity , FGFR1 inhibitor-9 may be employed in initial cell viability or proliferation assays using cancer cell lines with documented FGFR1 amplification or activating mutations (e.g., NCI-H1581 lung cancer, DMS114 small cell lung cancer). Researchers should note that cellular potency and selectivity data are not publicly available, necessitating orthogonal target engagement validation.

Reference Standard for Procurement and Quality Control

The well-defined molecular formula (C₂₇H₂₀ClNO₅), molecular weight (473.9 g/mol), and SMILES structure enable unambiguous identification for procurement purposes. The compound can serve as a reference standard for analytical method development (HPLC, LC-MS) and for verifying the identity and purity of newly synthesized or commercially acquired FGFR1 inhibitor batches.

Application
Selection Property
Validation Focus
FGFR1 kinase domain binding studies
Reported target affinity context
Recombinant enzyme engagement validation
FGFR1-dependent cancer cell models
Cancer cell model endpoint review
Orthogonal target engagement and selectivity
Analytical reference and procurement
Defined molecular identity and purity
Method development and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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